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Cat. No.: B15613480 Get Quote

For researchers, scientists, and drug development professionals, understanding the specificity

and efficacy of molecules targeting the Krüppel-like factor 4 (KLF4) and C-terminal binding

protein (CtBP) interaction is critical for advancing therapeutic strategies in oncology and other

diseases. While the specific compound HJC0149 is not documented in publicly available

scientific literature, this guide provides a comparative analysis of known inhibitors that target

CtBP, a key interaction partner of KLF4, thereby disrupting the oncogenic KLF4-CtBP complex.

The interaction between the transcription factor KLF4 and the transcriptional co-repressor CtBP

is a crucial driver in various cancers. CtBP is recruited by KLF4 to repress tumor suppressor

genes, promoting cell proliferation and epithelial-mesenchymal transition (EMT).[1][2]

Therefore, inhibiting the KLF4-CtBP interaction presents a promising therapeutic avenue. This

guide details and compares small molecules known to inhibit CtBP, offering insights into their

mechanisms, binding affinities, and cellular effects.

Comparison of CtBP Inhibitors
The following table summarizes the quantitative data for known small molecule inhibitors of

CtBP. These compounds represent different approaches to disrupting CtBP function, either by

targeting its dehydrogenase activity or by interfering with protein-protein interactions.
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Substrate
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s
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inhibition)
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apoptosis,
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from target

promoters

[1][2][3]
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inhibitor
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More potent
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[1][2]
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[2]
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[4]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KLF4-CtBP signaling pathway and a general experimental

workflow for identifying and characterizing inhibitors of this interaction.
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Caption: KLF4-CtBP signaling pathway leading to transcriptional repression and cancer

progression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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